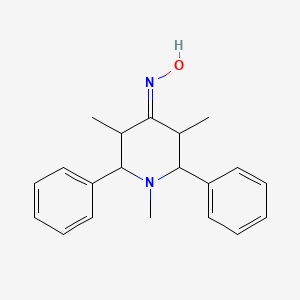
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
The synthesis of 6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dichloropyrimidine.
Substitution Reactions: The first step involves the substitution of one chlorine atom with a diethylamine group under basic conditions.
Thioether Formation: The second chlorine atom is then substituted with a methylsulfanyl group using a suitable thiol reagent.
Final Substitution: The final step involves the substitution of the remaining chlorine atom with another diethylamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the diethylamine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The chloro and diethylamine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the diethylamine and methylsulfanyl groups, leading to different chemical properties and applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Shares the chloro and diethylamine groups but has a triazine ring instead of a pyrimidine ring, resulting in different reactivity and uses.
Simazine: A triazine herbicide with similar substituents but used primarily in agriculture.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
67274-42-4 |
|---|---|
Molecular Formula |
C9H15ClN4S |
Molecular Weight |
246.76 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-diethyl-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15ClN4S/c1-4-11-8-6(15-3)7(10)13-9(14-8)12-5-2/h4-5H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
VRWSRQMZDKCDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC(=N1)NCC)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


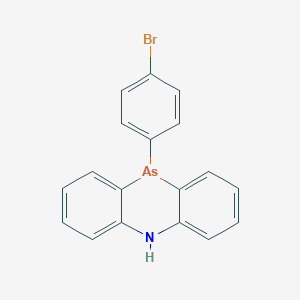
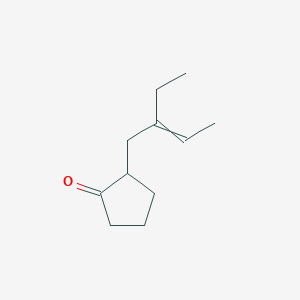
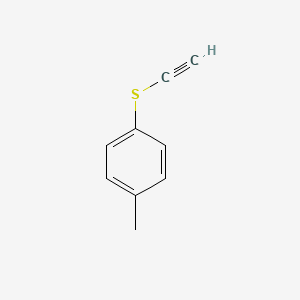

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
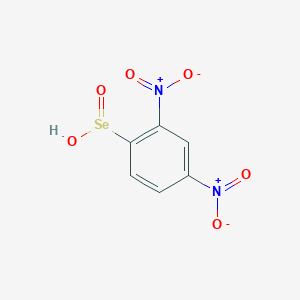
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
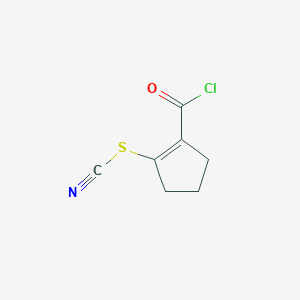

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
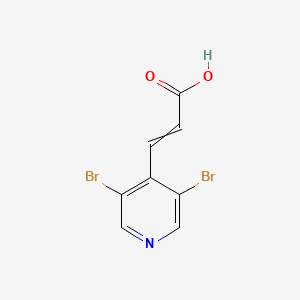
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
